molecular formula C19H19N3O4S B2823394 (Z)-3-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol CAS No. 905768-98-1

(Z)-3-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol

Cat. No. B2823394
CAS RN: 905768-98-1
M. Wt: 385.44
InChI Key: FHWJSOPVUSCVEW-VXPUYCOJSA-N
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Description

(Z)-3-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol, also known as MNTX, is a thiazole derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNTX is a compound that exhibits a unique chemical structure, making it a promising candidate for the development of novel drugs.

Scientific Research Applications

Antimicrobial Activity One of the significant applications of compounds related to (Z)-3-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol is in antimicrobial activity. Schiff bases derived from thiazole compounds, similar to the chemical structure of interest, have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed moderate activity against certain bacteria and fungi, suggesting potential as antimicrobial agents (Vinusha et al., 2015).

Molecular Structure and Characterization Research has also focused on the synthesis and characterization of thiazole derivatives, exploring their molecular structure through various spectroscopic techniques and theoretical analyses. For example, studies involving X-ray powder diffraction and DFT studies have been conducted to understand the solid-state structure and electronic properties of thiazolidin-4-one derivatives (Rahmani et al., 2017). Such detailed structural analysis aids in understanding the chemical behavior and potential applications of these compounds.

Chemosensor Applications Another promising application area is the development of chemosensors. Phenyl thiadiazole-based Schiff base receptors have been reported for the selective and sensitive detection of Al3+ ions, demonstrating the potential of thiazole compounds in environmental monitoring and analytical chemistry (Manna et al., 2020).

Quantum Chemical Analysis Theoretical studies, including DFT and TD-DFT analyses, have been applied to understand the electronic structure, stability, and reactivity of thiazole derivatives. These studies provide insights into the molecular properties, aiding in the design and optimization of new compounds for various applications (Megrouss et al., 2019).

properties

IUPAC Name

3-[2-(4-methoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-26-17-8-6-15(7-9-17)20-19-21(10-3-11-23)18(13-27-19)14-4-2-5-16(12-14)22(24)25/h2,4-9,12-13,23H,3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWJSOPVUSCVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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